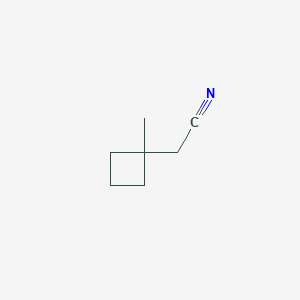
2-(1-Methylcyclobutyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclobutane ring substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanol with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(II) chloride (FeCl2) can be employed to facilitate the cyanomethylation process, where acetonitrile acts as the cyanomethyl source .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Methylcyclobutyl)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze nitrile hydrolysis, such as nitrilases and nitrile hydratases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutaneacetonitrile: Similar structure but without the methyl substitution.
Cyclopropaneacetonitrile: Smaller ring size, different reactivity.
Cyclopentaneacetonitrile: Larger ring size, different physical properties.
Uniqueness
2-(1-Methylcyclobutyl)acetonitrile is unique due to the presence of the methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other cycloalkyl nitriles .
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
2-(1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11N/c1-7(5-6-8)3-2-4-7/h2-5H2,1H3 |
InChI-Schlüssel |
MVXWKGLAPFDWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

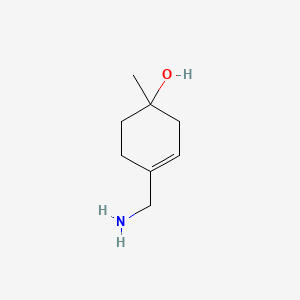
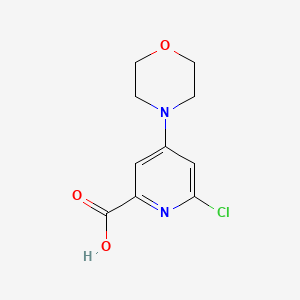
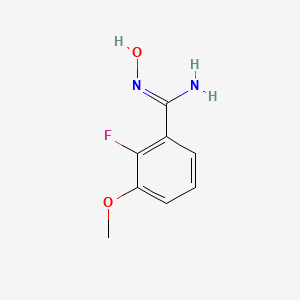
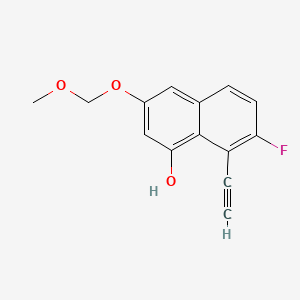

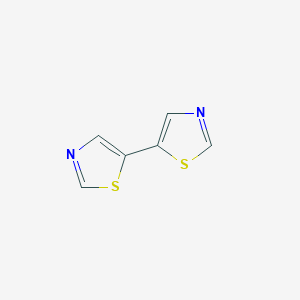
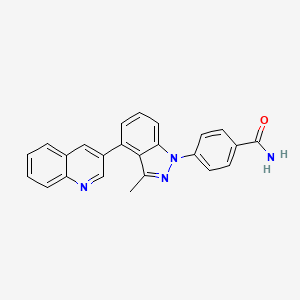
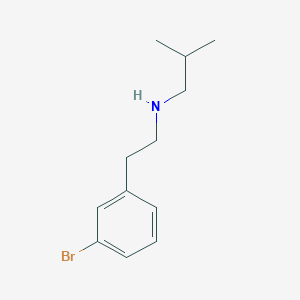


![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
